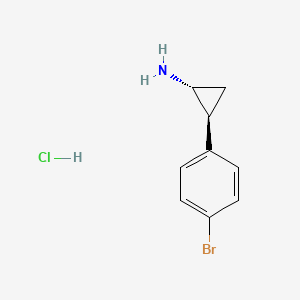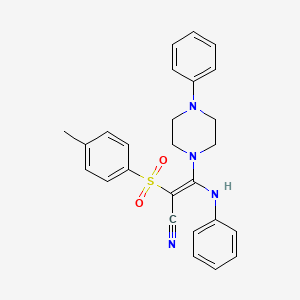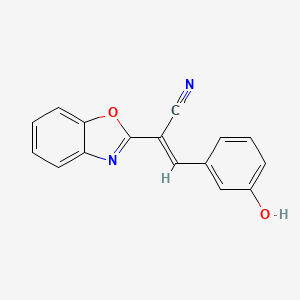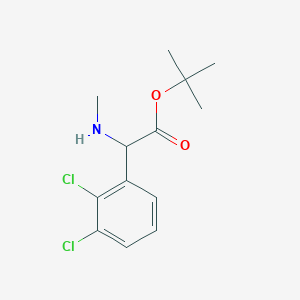![molecular formula C18H12ClN3O3S2 B2770509 4-chloro-N'-(thieno[2,3-b]quinolin-2-ylcarbonyl)benzenesulfonohydrazide CAS No. 478079-56-0](/img/structure/B2770509.png)
4-chloro-N'-(thieno[2,3-b]quinolin-2-ylcarbonyl)benzenesulfonohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N’-(thieno[2,3-b]quinolin-2-ylcarbonyl)benzenesulfonohydrazide is a complex organic compound that belongs to the class of quinoline derivatives These compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Mécanisme D'action
Target of Action
Quinoline-based compounds, which this molecule is a derivative of, are known to have a broad range of biological activities . They have been reported as potential antitumor agents , and they may inhibit tumor growth by cell cycle arrest, apoptosis, inhibition of angiogenesis, disruption of cell migration, and modulation of nuclear receptor responsiveness .
Mode of Action
Quinoline derivatives show significant results through different mechanisms . They may interact with their targets leading to cell cycle arrest, apoptosis, inhibition of angiogenesis, disruption of cell migration, and modulation of nuclear receptor responsiveness .
Biochemical Pathways
Quinoline derivatives are known to affect a variety of pathways due to their broad spectrum of biological activities . They can influence pathways related to cell cycle regulation, apoptosis, angiogenesis, cell migration, and nuclear receptor responsiveness .
Result of Action
Quinoline derivatives have been reported to have a variety of effects, including antitumor effects . They may inhibit tumor growth and induce apoptosis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N’-(thieno[2,3-b]quinolin-2-ylcarbonyl)benzenesulfonohydrazide typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of a thienoquinoline derivative with a benzenesulfonohydrazide under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst to enhance the yield and selectivity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow methods to ensure consistent quality and scalability. These methods often utilize photochemical cyclization and other advanced techniques to streamline the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
4-chloro-N’-(thieno[2,3-b]quinolin-2-ylcarbonyl)benzenesulfonohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can yield corresponding amines or hydrazines.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the chloro and sulfonyl groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed for nucleophilic substitutions
Major Products
The major products formed from these reactions include various quinoline derivatives, sulfonamides, and hydrazides, which have significant biological and chemical properties .
Applications De Recherche Scientifique
4-chloro-N’-(thieno[2,3-b]quinolin-2-ylcarbonyl)benzenesulfonohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating various diseases due to its bioactive properties.
Industry: Utilized in the development of advanced materials and catalysts .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thieno[3,2-c]quinoline derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Quinolines and Quinolones: Known for their antimicrobial and anticancer properties, these compounds are structurally related and often used in similar applications .
Uniqueness
4-chloro-N’-(thieno[2,3-b]quinolin-2-ylcarbonyl)benzenesulfonohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and sulfonohydrazide groups enhances its reactivity and potential for diverse applications .
Propriétés
IUPAC Name |
N'-(4-chlorophenyl)sulfonylthieno[2,3-b]quinoline-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3O3S2/c19-13-5-7-14(8-6-13)27(24,25)22-21-17(23)16-10-12-9-11-3-1-2-4-15(11)20-18(12)26-16/h1-10,22H,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKDKJZGKWTVQTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=C(SC3=N2)C(=O)NNS(=O)(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(5,7-Dihydropyrrolo[3,4-d]pyrimidin-6-yl)-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2770428.png)
![N-[(1R,3R)-3-(morpholin-4-yl)spiro[3.3]heptan-1-yl]prop-2-enamide](/img/structure/B2770429.png)


![2-amino-4-(4-bromophenyl)-6-(furan-2-ylmethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2770437.png)


![2-(allylthio)-5-(4-fluorophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2770442.png)





